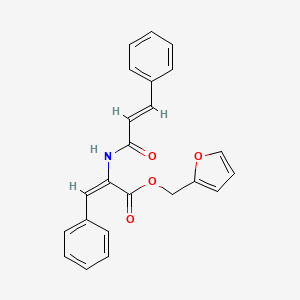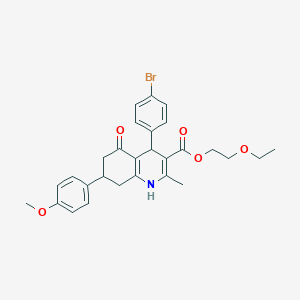![molecular formula C9H10N2OS2 B4893410 N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)
N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATC is a thioamide compound that has been synthesized through a multistep process involving the reaction of allylamine with carbon disulfide and subsequent reaction with 2-bromo thiophene-3-carboxylic acid. The compound has a molecular weight of 256.35 g/mol and a chemical formula of C11H10N2O2S2. ATC has been found to exhibit potential therapeutic properties, making it a subject of interest for researchers in various fields.
作用機序
The mechanism of action of ATC is not yet fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. For example, ATC has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin production, suggesting that the compound may have potential applications in the treatment of skin disorders.
Biochemical and Physiological Effects
ATC has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. In addition, ATC has been found to exhibit antifungal and antiviral properties, suggesting that it may have potential applications in the treatment of fungal and viral infections.
実験室実験の利点と制限
ATC has several advantages and limitations for lab experiments. One of the advantages of ATC is its potential therapeutic properties, making it a subject of interest for researchers in various fields. In addition, the compound has been synthesized in high purity, making it suitable for use in various experiments. However, one of the limitations of ATC is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for research on ATC. One area of interest is the development of novel synthetic methods for the compound, which may increase its yield and purity. In addition, further research is needed to elucidate the mechanism of action of ATC and its potential therapeutic applications. Studies are also needed to investigate the safety and toxicity of ATC, as well as its pharmacokinetics and pharmacodynamics. Overall, ATC has the potential to be a valuable compound for the development of novel therapeutics, and further research is needed to fully explore its potential.
In conclusion, ATC is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound has been synthesized through a multistep process and has been found to exhibit potential applications in various fields. Further research is needed to fully elucidate the mechanism of action of ATC and its potential therapeutic applications. ATC has the potential to be a valuable compound for the development of novel therapeutics, and further research is needed to fully explore its potential.
合成法
The synthesis of ATC involves several steps, including the reaction of allylamine with carbon disulfide to form allylthiourea. This compound is then reacted with 2-bromo thiophene-3-carboxylic acid to yield ATC. The synthesis method has been optimized to increase the yield of ATC, and the compound has been obtained in high purity using this method.
科学的研究の応用
ATC has been found to exhibit potential therapeutic properties, making it a subject of interest for researchers in various fields. The compound has been studied for its anticancer, antifungal, and antiviral properties. In addition, ATC has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-2-5-10-9(13)11-8(12)7-4-3-6-14-7/h2-4,6H,1,5H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZLIILSVYVJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
![diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

![3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B4893450.png)